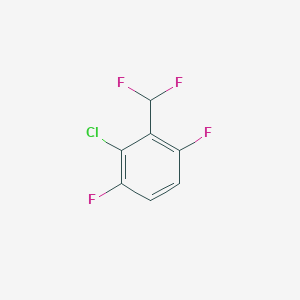

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

描述

属性

IUPAC Name |

2-chloro-3-(difluoromethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGGNWFRHSEYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Chlorination of Orthodifluorobenzene

One industrially viable method involves direct chlorination of orthodifluorobenzene (1,2-difluorobenzene) using chlorine gas in the presence of specific metal catalysts such as iron, antimony, or aluminum compounds. This method suppresses side reactions producing unwanted chlorinated difluorobenzenes and allows the selective formation of 1-chloro-3,4-difluorobenzene, a key intermediate structurally related to the target compound.

- Catalysts Used: Iron (Fe), ferrous chloride (FeCl2), ferric chloride (FeCl3), aluminum chloride (AlCl3).

- Reaction Conditions: Chlorine gas is bubbled into orthodifluorobenzene at temperatures ranging from 50°C to 75°C.

- Outcomes: High purity (up to 98.4%) and good yield (around 81%) of 1-chloro-3,4-difluorobenzene are obtained after distillation and purification steps.

- By-products: Minor amounts of dichlorodifluorobenzenes and unreacted orthodifluorobenzene remain.

| Parameter | Value/Condition |

|---|---|

| Starting Material | Orthodifluorobenzene (1,2-difluorobenzene) |

| Catalyst | Fe, FeCl2, FeCl3, or AlCl3 |

| Temperature | 50-75°C |

| Chlorine Gas Flow Rate | ~44.7 - 82.4 g/hr |

| Reaction Time | 1.5 - 2 hours |

| Yield (1-chloro-3,4-difluorobenzene) | Up to 81% (based on consumed starting material) |

| Purity | ~98.4% after distillation |

This method is advantageous due to the availability of starting materials and relatively straightforward reaction setup.

Fluorination of Dichlorobenzenes

A general approach to halofluorobenzenes involves nucleophilic aromatic substitution of chlorine atoms on dichlorobenzenes with fluoride ions (KF or CsF) in polar aprotic solvents. This method can be adapted for preparing difluorobenzene derivatives with chlorine substituents.

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Fluoride Source: Potassium fluoride (KF) or cesium fluoride (CsF).

- Advantages: Enables selective fluorination and control over substitution patterns.

- Limitations: Requires careful control of reaction conditions and may need pressure reactors for optimal yield.

This method is versatile for preparing various halofluorobenzenes but specific data for 2-chloro-3-(difluoromethyl)-1,4-difluorobenzene is limited in the literature.

| Method | Starting Material(s) | Key Reagents/Catalysts | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct chlorination of orthodifluorobenzene | Orthodifluorobenzene | Cl2, Fe/FeCl3/AlCl3 | ~81 | ~98.4 | Industrially simple, high purity, good yield |

| Sandmeyer reaction via diazonium salt | 3,4-Difluoroaniline or 1,4-dichloro-2-nitrobenzene | NaNO2, HCl, CuCl | ~27 | Not specified | More complex, expensive starting materials |

| Bromination of 1,4-difluorobenzene (related) | 1,4-Difluorobenzene | Br2, Fe | ~39.5 | Not specified | Insight into halogenation of difluorobenzenes |

| Nucleophilic fluorination of dichlorobenzenes | Dichlorobenzenes | KF or CsF, polar aprotic solvent | Variable | Variable | Versatile but less specific data available |

- The direct chlorination method is preferred for industrial scale due to its high yield and purity and relatively inexpensive starting materials.

- The Sandmeyer reaction is useful when specific substitution patterns are required but is limited by the availability of starting materials.

- The choice of metal catalyst in chlorination significantly affects selectivity and by-product formation; iron and its salts are favored.

- Purification by distillation is essential to achieve high purity products suitable for pharmaceutical intermediates.

- Fluorination via nucleophilic substitution is a complementary approach but requires careful solvent and reagent selection.

Preparation of this compound is best achieved through selective chlorination of difluorobenzene derivatives under catalytic conditions or via diazonium salt intermediates depending on the availability of starting materials and desired scale. The direct chlorination of orthodifluorobenzene in the presence of iron or aluminum catalysts offers a practical, high-yield, and high-purity route suitable for industrial applications. Alternative synthetic routes provide flexibility but may involve more costly or complex procedures.

化学反应分析

Types of Reactions

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium or nickel catalysts in the presence of a base and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis:

- 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .

Reactivity:

- The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorinated carbon. This property enables its use in synthesizing pharmaceuticals and agrochemicals by facilitating the introduction of different nucleophiles .

Medicinal Chemistry

Pharmaceutical Intermediates:

- Due to its structural properties, this compound is explored as an intermediate in drug development. It can enhance the pharmacokinetic properties of drug candidates by improving their lipophilicity and metabolic stability.

Biological Activity:

- Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of fluorine can improve binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications .

Material Science

Development of Specialty Chemicals:

- The compound's unique properties make it suitable for developing specialty chemicals that require enhanced thermal stability and resistance to degradation. These characteristics are crucial for applications in coatings, polymers, and other advanced materials .

Environmental Science

Potential Applications in Environmental Monitoring:

- Fluorinated compounds like this compound are being investigated for their roles in environmental science, particularly concerning their interactions with biological systems and potential impacts on ecosystems. Studies on similar compounds suggest that they can form covalent bonds with proteins and nucleic acids, which may lead to alterations in biological functions .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene depends on its specific application. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, through its halogen atoms. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability . In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize reaction intermediates and facilitate various transformations .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene with three analogs:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl (CF₃) group in the second analog exerts a stronger electron-withdrawing effect than the difluoromethyl (CF₂H) group in the target compound.

- Steric and Lipophilic Effects : Replacing CF₂H with a methyl (CH₃) group (third analog) reduces molecular weight by ~36 g/mol and decreases lipophilicity, which may lower metabolic stability in biological systems .

- Simplified Backbone : 1,4-Difluorobenzene (fourth analog) lacks chlorine and a C3 substituent, resulting in lower molecular weight and reduced steric hindrance, making it more reactive in reductive environments .

Reactivity and Stability

Reductive Behavior

Fluorinated benzenes exhibit variable reduction rates depending on substituent positions and electronic effects. Studies on fluorobenzene derivatives () reveal that:

- Para-difluorobenzene (1,4-difluoro substitution) has a slower reduction rate compared to ortho or meta isomers due to symmetrical electron withdrawal, which stabilizes the aromatic ring.

- Addition of Chlorine and CF₂H : The target compound’s chlorine and CF₂H groups further deactivate the ring, likely reducing its susceptibility to hydrogenation or defluorination compared to 1,4-difluorobenzene. However, it may react faster than the trifluoromethyl analog (C₇H₃ClF₅), where the stronger electron-withdrawing CF₃ group provides greater stabilization .

Metabolic Stability

Fluorine atoms improve metabolic stability by resisting cytochrome P450-mediated oxidation. The target compound’s multiple fluorine atoms and chlorine substituent likely extend its half-life in biological systems compared to the methyl-substituted analog (C₇H₅ClF₂), which lacks fluorine at C3 .

生物活性

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene (C8H4ClF5) is a halogenated aromatic compound notable for its unique structure and potential biological activities. The presence of multiple electronegative fluorine atoms significantly influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with cellular components, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with chlorine and difluoromethyl groups. Its molecular weight is approximately 230.56 g/mol. The halogen substituents are crucial in determining the compound's chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClF5 |

| Molecular Weight | 230.56 g/mol |

| Structure | Halogenated Aromatic |

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial activity. These compounds can disrupt microbial cell membranes or interfere with metabolic pathways, leading to cell death. The specific mechanisms may involve the formation of covalent bonds with proteins or nucleic acids, resulting in altered biological functions.

Interaction with Biological Molecules

The interactions of this compound with biological molecules have been a subject of extensive study. Similar compounds have demonstrated the ability to form covalent bonds with proteins and nucleic acids, potentially leading to significant biological effects such as toxicity or therapeutic benefits depending on the target site within biological systems .

Case Study: Protein Interaction

In studies involving related compounds, it was observed that halogenated derivatives could bind to specific amino acid residues in proteins, altering their function. This interaction may lead to either inhibition or activation of enzymatic activities, suggesting a pathway for therapeutic applications in diseases where protein function is compromised.

Synthesis and Mechanisms

The synthesis of this compound can be achieved through various methods involving halogenation reactions. Understanding these synthetic pathways is essential for exploring its biological applications and potential modifications to enhance its activity.

Synthesis Methods

- Halogenation Reactions : Utilizing bromine or chlorine under controlled conditions.

- Nucleophilic Substitution : Employing nucleophiles such as hydroxide ions to replace halogen atoms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-chloro-3-(difluoromethyl)benzene | C7H3BrClF2 | Contains bromine; different halogen influences reactivity |

| 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene | C8H4ClF5 | Similar structure but with trifluoromethyl group; alters electronic properties |

| 1-Chloro-3-fluoro-2-(difluoromethyl)benzene | C7H5ClF3 | Contains fewer fluorine atoms; affects reactivity profile differently |

常见问题

Q. What are the key synthetic routes for preparing 2-chloro-3-(difluoromethyl)-1,4-difluorobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of halogenated difluoromethylbenzene derivatives typically involves sequential electrophilic substitution and functional group transformations. For example:

- Chlorination : Electrophilic chlorination using HCl/H₂O₂ with catalysts like trifluoroethanol (TFE) can enhance regioselectivity .

- Difluoromethylation : Fluorinating agents (e.g., DAST or Deoxo-Fluor) may introduce difluoromethyl groups at the meta position.

- Optimization : Adjusting solvent polarity (e.g., water vs. organic solvents) and reaction time (e.g., 15–113 hours) can improve yields .

Q. How can spectroscopic techniques (NMR, IR, INS) be applied to confirm the structure of this compound?

Methodological Answer:

- NMR : NMR is critical for identifying fluorine environments. For 1,4-difluorobenzene derivatives, distinct chemical shifts (e.g., δ −110 to −120 ppm) indicate para-substitution .

- INS Spectroscopy : Experimental inelastic neutron scattering (INS) spectra can be compared to DFT-calculated spectra to validate molecular vibrations and crystal packing .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

Methodological Answer:

- Physical Properties : Analogous compounds like 1,4-difluorobenzene exhibit boiling points (~88°C), density (~1.17 g/cm³), and low water solubility. Stability tests under varying pH/temperature are recommended .

- Hazard Data : Fluorinated benzenes are often flammable (flash point ~2°C) and require inert-atmosphere storage .

Advanced Research Questions

Q. How do the electronic effects of chlorine and difluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The chlorine atom deactivates the ring, directing electrophiles to the meta position. Difluoromethyl groups further enhance this effect via inductive withdrawal, reducing nucleophilic substitution rates.

- Cross-Coupling : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful selection of ligands (e.g., SPhos) to overcome steric hindrance from fluorine substituents .

Q. What computational methods (DFT, MD) are suitable for predicting crystal packing and intermolecular interactions (e.g., C–H···F) in this compound?

Methodological Answer:

Q. How does metabolic stability of this compound compare to non-fluorinated analogs, based on in vitro microsomal studies?

Methodological Answer:

- Fluorine Substitution : Fluorine reduces metabolic oxidation (e.g., CYP450-mediated hydroxylation) by blocking active sites. In vitro assays with liver microsomes can quantify half-life differences vs. non-fluorinated analogs .

- NIH Shift Analysis : Monitor phenolic metabolite formation via LC-MS to evaluate fluorine’s inhibitory role in NIH shifts .

Q. What strategies resolve contradictions in synthetic yields reported for halogenated difluoromethylbenzene derivatives?

Methodological Answer:

- Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst aging) across studies. For example, TFE catalyst deactivation may explain yield discrepancies in chlorination steps .

- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, stoichiometry) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。